2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal potential
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been found to exhibit antifungal activity, suggesting that they may affect pathways related to fungal growth and proliferation .
Result of Action
Related compounds have been found to exhibit antifungal activity, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine typically involves the reaction of 3,5-dimethylpyrazole with ethylamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: This compound has a similar structure but with an ethyl group instead of a methyl group.
N,N-Dimethyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: This derivative has two additional methyl groups on the ethanamine moiety.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethanamine group also provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAPXFDQYOMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349512 |
Source
|
Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423176-38-9 |
Source
|
Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 423176-38-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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